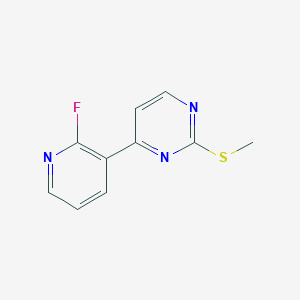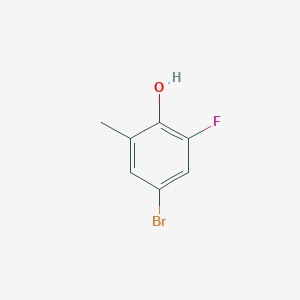
1H-Indole, 6-bromo-1-(2-propen-1-yl)-
説明
Chemical Reactions Analysis
Research indicates that indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties . Further studies are needed to explore specific chemical reactions involving this compound.
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1-allyl-6-bromo-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-allyl-6-bromo-1H-indole may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
1-allyl-6-bromo-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-allyl-6-bromo-1H-indole, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like tubulin, which is crucial for cell division. These interactions often result in the inhibition or activation of these biomolecules, thereby influencing various biochemical pathways.
Cellular Effects
1-allyl-6-bromo-1H-indole has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK signaling pathway, which is involved in cell proliferation and apoptosis . Additionally, 1-allyl-6-bromo-1H-indole can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-allyl-6-bromo-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. For instance, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, 1-allyl-6-bromo-1H-indole can activate certain enzymes, leading to the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-allyl-6-bromo-1H-indole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-allyl-6-bromo-1H-indole, are relatively stable under physiological conditions . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to 1-allyl-6-bromo-1H-indole can cause changes in cellular metabolism and gene expression, leading to potential cytotoxic effects.
Dosage Effects in Animal Models
The effects of 1-allyl-6-bromo-1H-indole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more prominent.
Metabolic Pathways
1-allyl-6-bromo-1H-indole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into active and inactive metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination.
Transport and Distribution
The transport and distribution of 1-allyl-6-bromo-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance . Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream, affecting its localization and accumulation in target tissues.
Subcellular Localization
1-allyl-6-bromo-1H-indole exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it induces apoptosis by disrupting the mitochondrial membrane potential. Additionally, 1-allyl-6-bromo-1H-indole can accumulate in the nucleus, where it interacts with DNA and transcription factors, affecting gene expression.
特性
IUPAC Name |
6-bromo-1-prop-2-enylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h2-5,7-8H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCUQXRODVKGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

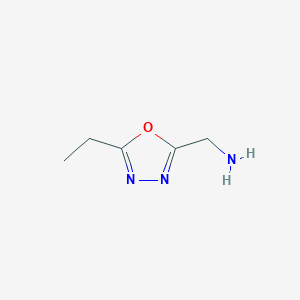
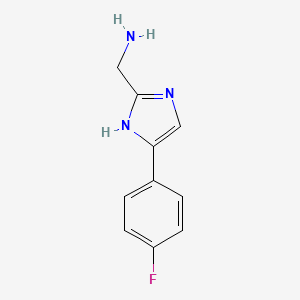
![2-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3170629.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3170635.png)
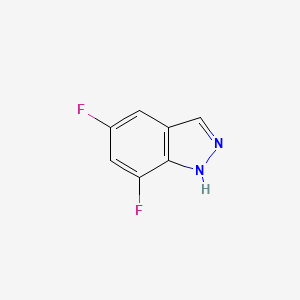


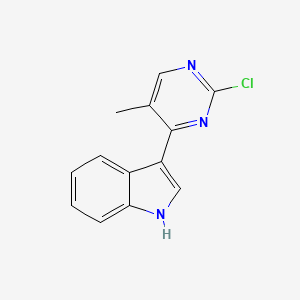
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B3170672.png)
